3-amino-5,6-dimethylpyridine-2-carboxylic acid
Description
3-Amino-5,6-dimethylpyridine-2-carboxylic acid is a heteroaromatic compound featuring a pyridine ring substituted with an amino group at position 3, methyl groups at positions 5 and 6, and a carboxylic acid group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. While some sources ambiguously refer to it as a pyrazine derivative (e.g., "3-amino-5,6-dimethylpyrazine-2-carboxylic acid," CAS 6294-71-9 in ), the focus here is on the pyridine variant as specified in the query.
Properties
CAS No. |
2205683-50-5 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-5,6-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,9H2,1-2H3,(H,11,12) |
InChI Key |
SBWWXFDKSPIBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6-dimethylpyridine, followed by reduction to form the corresponding amine. The carboxylation step is then carried out to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dimethylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-amino-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5,6-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) 3-Bromo-5,6-dimethylpyridine-2-carboxylic Acid
- Structure: Bromo substituent replaces the amino group at position 3.
- Properties: Molecular weight 230.06 (C₈H₈BrNO₂), CAS EN300-7445249 ().
- Impact : Bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry.
(b) Picloram (Tordon Herbicide)
- Structure: 3-Amino-5,6-trichloropicolinic acid (trichloro substituents at positions 5 and 6).
- Properties : Herbicidal activity similar to auxins like 2,4-D but with prolonged soil persistence ().
- Impact : Chlorine atoms increase lipophilicity and bioactivity compared to methyl groups in the target compound.
(c) 3-Aminopyridine-2-carboxylic Acid
Functional Group Modifications
(a) Ester Derivatives
- Example: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester (CAS 145255-19-2, ).
- Impact : Esterification of the carboxylic acid group improves membrane permeability, crucial for prodrug design.
(b) Nitro and Cyano Derivatives
- Example: 3-Amino-5,6-dimethyl-2-nitrobenzyl-4-carbonitrile ().
- Impact: Nitro and cyano groups introduce electron-withdrawing effects, altering electronic properties for OLED applications.
Heterocyclic Variations
(a) Pyrazine Derivatives
- Example: 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid (CAS 6294-71-9, ).
(b) Pyrimidine Derivatives
Data Table: Key Structural and Functional Comparisons
Notes on Contradictions and Limitations
- Nomenclature Discrepancies: incorrectly labels the target compound as a pyrazine derivative. This highlights the need for rigorous CAS verification in chemical databases.
- Limited Data: Direct pharmacological data for this compound are sparse; most evidence focuses on structural analogs.
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